molecular formula C16H18N2O4 B5205023 N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No. B5205023
M. Wt: 302.32 g/mol
InChI Key: UKTJYKWYGRZZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as FMME, is an organic compound that belongs to the class of N-arylalkyl-substituted ethylenediamines. FMME has been extensively studied for its potential application in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of FMME is not fully understood. However, it has been suggested that FMME exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. FMME has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
FMME has been shown to exhibit low toxicity in animal models, suggesting that it may have potential as a therapeutic agent for cancer treatment. FMME has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMME in lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. FMME has also been shown to exhibit synergistic effects when used in combination with other anti-cancer drugs. However, one of the limitations of using FMME in lab experiments is its complex synthesis method, which may limit its widespread use.

Future Directions

There are several future directions for research on FMME. One area of research could focus on developing more efficient and scalable synthesis methods for FMME. Another area of research could focus on elucidating the mechanism of action of FMME in cancer cells. Additionally, further studies could investigate the potential of FMME as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, FMME is an organic compound that has been extensively studied for its potential application in scientific research, particularly in the field of cancer research. FMME exhibits potent anti-tumor activity against a variety of cancer cell lines and has good pharmacokinetic properties. However, its complex synthesis method may limit its widespread use. Further research is needed to develop more efficient synthesis methods for FMME and to elucidate its mechanism of action in cancer cells.

Synthesis Methods

FMME can be synthesized through a multi-step process starting from commercially available materials. The synthesis of FMME involves the reaction of 2-(4-methoxyphenyl)ethylamine with furfuryl chloride in the presence of a base to form 2-(4-methoxyphenyl)ethyl-2-furylmethylamine. This intermediate is then reacted with ethylenediamine in the presence of a dehydrating agent to form FMME.

Scientific Research Applications

FMME has been extensively studied for its potential application in scientific research, particularly in the field of cancer research. FMME has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMME has also been shown to exhibit synergistic effects when used in combination with other anti-cancer drugs.

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-13-6-4-12(5-7-13)8-9-17-15(19)16(20)18-11-14-3-2-10-22-14/h2-7,10H,8-9,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTJYKWYGRZZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Furan-2-YL)methyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

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